molecular formula C17H18N2O2 B5348589 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide

4-ethoxy-N'-(1-phenylethylidene)benzohydrazide

Cat. No. B5348589
M. Wt: 282.34 g/mol
InChI Key: IEDZEAJMTZHNCZ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N'-(1-phenylethylidene)benzohydrazide, also known as EPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPH is a hydrazide derivative that has been studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been shown to reduce the levels of certain enzymes such as COX-2, which is involved in the inflammatory response. In addition, this compound has been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

4-ethoxy-N'-(1-phenylethylidene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological and pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there is limited information on its toxicity and safety profile.

Future Directions

There are several future directions for research on 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as epilepsy and inflammation. Another area of interest is the development of this compound-based herbicides for use in agriculture. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects and toxicity.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 4-ethoxy-N'-(1-phenylethylidene)benzohydrazide involves the reaction of 4-ethoxybenzohydrazide with 1-phenylethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

4-ethoxy-N'-(1-phenylethylidene)benzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. In agriculture, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-21-16-11-9-15(10-12-16)17(20)19-18-13(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDZEAJMTZHNCZ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.